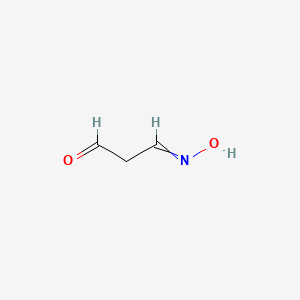
3-(Hydroxyimino)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)propanal is an organic compound that features both an aldehyde and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)propanal can be synthesized through the reaction of propanal with hydroxylamine hydrochloride under acidic conditions. The reaction typically involves the following steps:
- Dissolve hydroxylamine hydrochloride in water.
- Add propanal to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product using an organic solvent such as ether.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydroxylamine hydrochloride in the presence of a base.
Major Products Formed
Oxidation: 3-(Hydroxyimino)propanoic acid.
Reduction: 3-Aminopropanal.
Substitution: Various oxime derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxyimino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)propanal involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanal: Lacks the oxime group, making it less reactive in certain chemical reactions.
3-Hydroxypropionic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
3-Aminopropanal: Formed by the reduction of 3-(Hydroxyimino)propanal, with an amine group instead of an oxime.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an oxime group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
820221-58-7 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
3-hydroxyiminopropanal |
InChI |
InChI=1S/C3H5NO2/c5-3-1-2-4-6/h2-3,6H,1H2 |
InChI Key |
ZDVFRLNVNSAHSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C=NO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


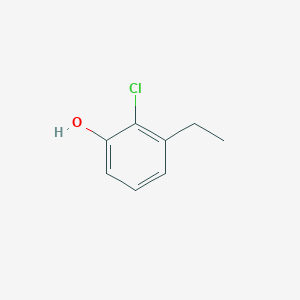
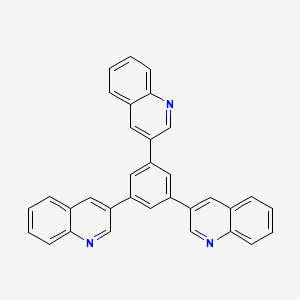

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
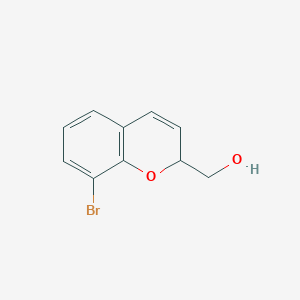
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
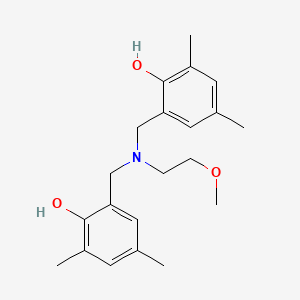
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
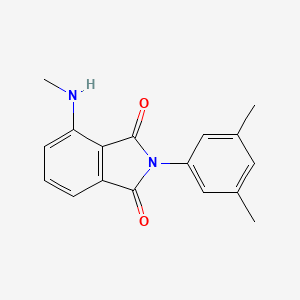
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)

